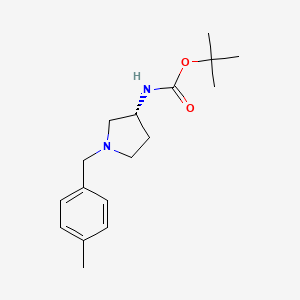

(R)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate” is a complex organic compound. It contains a pyrrolidine ring, which is a type of cyclic secondary amine . The compound also has a carbamate group (NHCOO), which is a functional group derived from carbamic acid and has wide applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrrolidine ring, a carbamate group, and a tert-butyl group. The presence of these groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrrolidines, for example, can undergo a variety of reactions, including reductions, oxidations, and substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, pyrrolidines are typically colorless liquids that are miscible with water and most organic solvents .Scientific Research Applications

Synthesis and Application in Antiinflammatory Agents

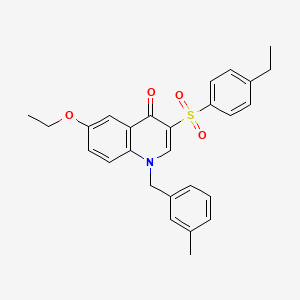

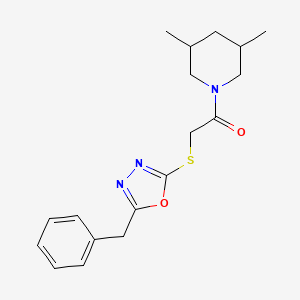

A series of compounds related to (R)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate were synthesized and evaluated for their potential as antiinflammatory/analgesic agents. These compounds were explored for their dual inhibitory activity on prostaglandin and leukotriene synthesis, demonstrating comparable antiinflammatory activities to indomethacin but with reduced ulcerogenic effects. One such compound, showcasing a wider safety margin than indomethacin or piroxicam, was highlighted for further clinical application consideration (Ikuta et al., 1987).

Process Development and Synthesis

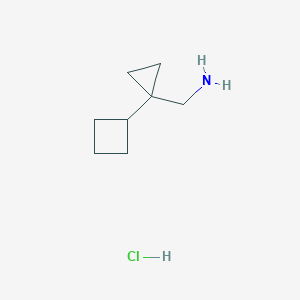

The scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor, was detailed. This process included an efficient one-pot, two-step sequence starting from readily available materials, demonstrating the chemical versatility and application of similar structures in drug development (Li et al., 2012).

Water Oxidation Catalysts

Research on a new family of Ru complexes for water oxidation involved compounds with tert-butyl groups, showing their utility in oxygen evolution reactions. These complexes, featuring variations of the tert-butyl group, have contributed to understanding the role of such substituents in catalytic activity for environmental applications (Zong & Thummel, 2005).

Genotoxicity Assessment

A study assessed the genotoxic effects of various chemicals, including tert-butyl compounds, in human lymphocytes using the comet assay. This research contributes to our understanding of the DNA-damaging potential of certain chemical structures and the role of free radicals in this process, highlighting the importance of safety evaluations in chemical research (Chen et al., 2008).

Ligand Design for Asymmetric Catalysis

The synthesis of rigid P-chiral phosphine ligands featuring tert-butylmethylphosphino groups for use in rhodium-catalyzed asymmetric hydrogenation was explored. This work highlights the significance of (R)-tert-butyl-based structures in designing catalysts for precise chemical synthesis, impacting the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Future Directions

properties

IUPAC Name |

tert-butyl N-[(3R)-1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)11-19-10-9-15(12-19)18-16(20)21-17(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,18,20)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLSSVHMGGWIDG-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(C2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2CC[C@H](C2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2985280.png)

![8-(4-Ethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2985285.png)

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2985287.png)

![6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid](/img/structure/B2985288.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2985290.png)

![3-Benzyl-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2985291.png)